REACTION_SMILES
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[Br:2][c:3]1[cH:4][c:5]([O:9][CH3:10])[cH:6][cH:7][cH:8]1.[C:11]1(=[O:18])[CH:12]=[CH:13][CH2:14][CH2:15][CH2:16][CH2:17]1.[CH2:21]([O:22][CH2:23][CH3:24])[CH3:25].[Cl-:19].[Cu:27][I:28].[Mg:1].[NH4+:20].[OH2:26]>>[c:3]1([CH:12]2[C:11](=[O:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[cH:4][c:5]([O:9][CH3:10])[cH:6][cH:7][cH:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(Br)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=CCCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
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[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(C2CCCCCC2=O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |